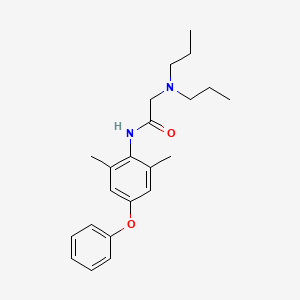
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide: is a synthetic organic compound It is characterized by the presence of a phenoxyphenyl group and a dipropylaminoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This can be achieved by reacting 2,6-dimethylphenol with a suitable halogenated benzene derivative under basic conditions.
Amidation Reaction: The phenoxyphenyl intermediate is then reacted with 2-(dipropylamino)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Potential applications in the development of new materials.
Biology:
- May be studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
Medicine:
- Could be investigated for its pharmacological properties.
- Potential applications in drug development, particularly as an analgesic or anti-inflammatory agent.
Industry:
- Possible use in the production of specialty chemicals.
- Applications in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
- N-(2,6-Dimethylphenyl)-2-(dipropylamino)acetamide
- N-(4-Phenoxyphenyl)-2-(dipropylamino)acetamide
Comparison:
- Structural Differences: The presence or absence of specific substituents on the aromatic rings.
- Chemical Properties: Variations in reactivity, solubility, and stability.
- Biological Activity: Differences in pharmacological effects and potency.
Conclusion
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide is a compound with potential applications in various scientific fields
Propiedades
Número CAS |
17060-64-9 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C22H30N2O2/c1-5-12-24(13-6-2)16-21(25)23-22-17(3)14-20(15-18(22)4)26-19-10-8-7-9-11-19/h7-11,14-15H,5-6,12-13,16H2,1-4H3,(H,23,25) |
Clave InChI |
RSUWQAVSPOGTFD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



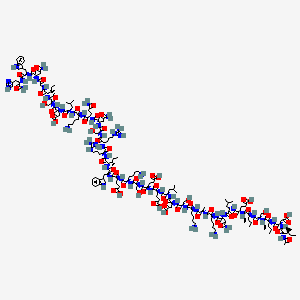
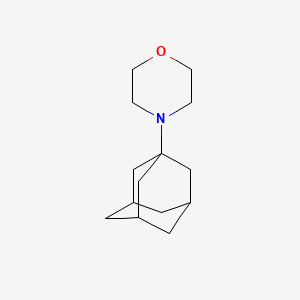
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
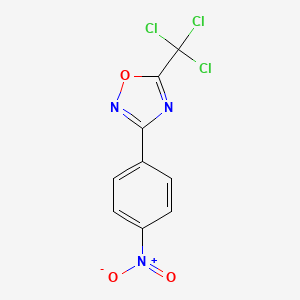

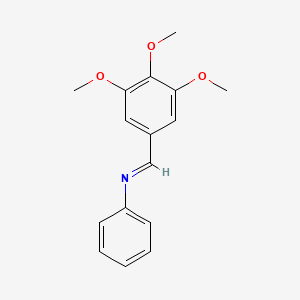
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
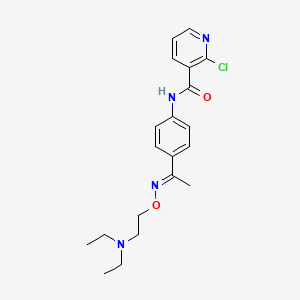

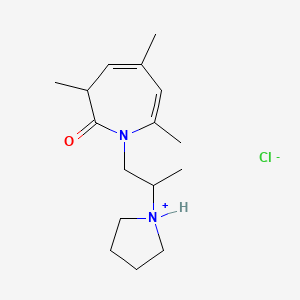
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
